![molecular formula C20H25NO3 B4738701 N-[2-(4-tert-butylphenoxy)ethyl]-3-methoxybenzamide](/img/structure/B4738701.png)
N-[2-(4-tert-butylphenoxy)ethyl]-3-methoxybenzamide
Overview
Description
N-[2-(4-tert-butylphenoxy)ethyl]-3-methoxybenzamide, commonly known as BAY 59-3074, is a selective antagonist of the cannabinoid receptor CB1. It was first synthesized by Bayer AG in 2005 and has since been used in various scientific research applications.
Mechanism of Action
BAY 59-3074 acts as a selective antagonist of the CB1 receptor, which is primarily found in the brain and central nervous system. By blocking the activity of this receptor, BAY 59-3074 can modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects
The biochemical and physiological effects of BAY 59-3074 are complex and not fully understood. However, studies have shown that it can affect various physiological processes such as appetite regulation, pain perception, and mood.
Advantages and Limitations for Lab Experiments
One advantage of BAY 59-3074 is its high selectivity for the CB1 receptor, which allows for more precise manipulation of this receptor in lab experiments. However, one limitation is that it may not fully replicate the effects of endogenous cannabinoids, which can have more widespread effects on the body.
Future Directions
There are several future directions for research involving BAY 59-3074. One area of interest is its potential use in the treatment of obesity and metabolic disorders. Another area of interest is its potential use in the treatment of drug addiction and withdrawal symptoms. Further studies are needed to fully understand the biochemical and physiological effects of BAY 59-3074 and its potential therapeutic applications.
Scientific Research Applications
BAY 59-3074 has been used in various scientific research applications, particularly in the field of neuroscience. It has been shown to have potential therapeutic effects in the treatment of obesity, drug addiction, and other neurological disorders.
properties
IUPAC Name |
N-[2-(4-tert-butylphenoxy)ethyl]-3-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-20(2,3)16-8-10-17(11-9-16)24-13-12-21-19(22)15-6-5-7-18(14-15)23-4/h5-11,14H,12-13H2,1-4H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHDSLLIYYDUIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-tert-butylphenoxy)ethyl]-3-methoxybenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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